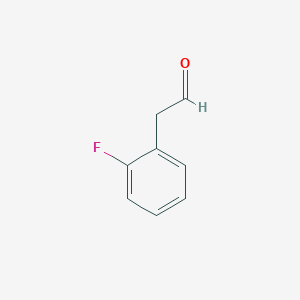

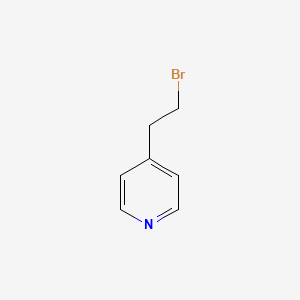

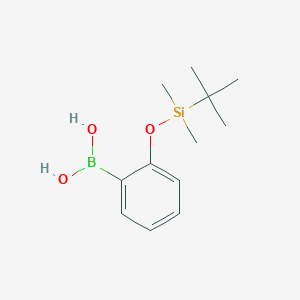

![molecular formula C14H21N3O4 B1287152 6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate CAS No. 821785-75-5](/img/structure/B1287152.png)

6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate, is a derivative of the pyrazolopyridine family, which is known for its diverse pharmacological activities. The papers provided focus on the synthesis, characterization, and analysis of similar compounds with slight variations in their molecular structure .

Synthesis Analysis

The synthesis of the related compounds involves starting with tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. These precursors undergo a reaction to form 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate. Subsequent coupling with various aromatic aldehydes yields the corresponding Schiff base compounds . This method demonstrates a versatile approach to synthesizing a range of compounds within this chemical family.

Molecular Structure Analysis

The molecular structure of one of the synthesized compounds, specifically (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (2a), has been characterized by X-ray crystallographic analysis. It crystallizes in the monoclinic space group P21/c and features intramolecular hydrogen bonds that stabilize the molecular and crystal structure .

Chemical Reactions Analysis

The papers do not provide explicit details on the chemical reactions of the synthesized compounds. However, the presence of Schiff base compounds suggests potential reactivity with various nucleophiles and electrophiles, which could lead to further chemical transformations. The intramolecular hydrogen bonding observed in some of the compounds may also influence their reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using FTIR, 1H, and 13C NMR spectroscopic methods. The intramolecular hydrogen bonds observed in the crystal structures are likely to influence the physical properties such as solubility and melting points. The thermal properties, although not detailed in the provided papers, can be inferred to be significant due to the mention of thermal analysis .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate is synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. The compounds obtained are characterized using FTIR, 1H, and 13C NMR spectroscopic methods. X-ray crystallographic analysis helps in understanding the crystal and molecular structure, highlighting the presence of intramolecular hydrogen bonding in some derivatives. This synthesis process and characterization contribute significantly to the development of compounds with potential biological activities. (Çolak, Karayel, Buldurun, & Turan, 2021).

Catalysis and Reaction Mechanisms

The compound and its derivatives serve as key intermediates in the synthesis of complex molecules. For instance, the synthesis of acetyl-CoA carboxylase inhibitors highlights the utility of related pyrazolospirolactam cores in medicinal chemistry, underscoring the compound's role in developing novel ACC inhibitors with significant biological implications. (Huard et al., 2012).

Wirkmechanismus

Target of Action

This compound is structurally similar to other pyrazolo-pyridine derivatives, which have been found to interact with a variety of biological targets . .

Mode of Action

Compounds with similar structures have been found to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or disrupting cellular processes . The exact mode of action for this compound would depend on its specific biological targets, which are currently unknown.

Biochemical Pathways

Based on the broad range of activities reported for similar compounds, it can be speculated that this compound may influence multiple biochemical pathways

Result of Action

Given the structural similarity to other pyrazolo-pyridine derivatives, it is possible that this compound may exhibit a range of biological activities . .

Eigenschaften

IUPAC Name |

6-O-tert-butyl 3-O-ethyl 1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4/c1-5-20-12(18)11-9-6-7-17(8-10(9)15-16-11)13(19)21-14(2,3)4/h5-8H2,1-4H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTXSSIDXPRQJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1CCN(C2)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

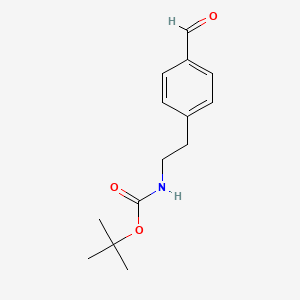

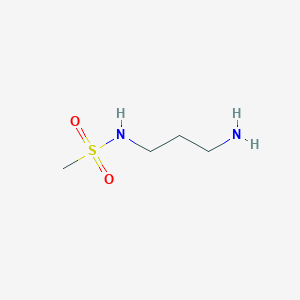

![2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine dihydrochloride](/img/structure/B1287110.png)

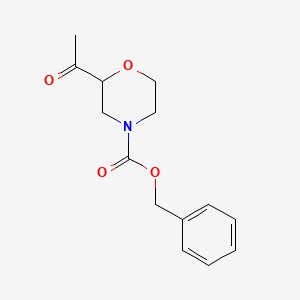

![3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1287114.png)

![Benzo[d]oxazole-4-carboxylic acid](/img/structure/B1287118.png)